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Introduction

Nicotinamide adenine dinucleotide (NADH) is a crucial coenzyme in cellular metabolism,
playing a central role in redox reactions and energy production. The ratio of its reduced form
(NADH) to its oxidized form (NAD+) is a key indicator of the cell's metabolic state and redox
balance. Accurate measurement of intracellular NADH levels is therefore critical for research in
various fields, including cancer biology, neurodegenerative diseases, and drug development.
This document provides a detailed overview of common methods for quantifying NADH in
cultured cells, complete with experimental protocols and data presentation guidelines.

Methods for NADH Measurement

Several techniques are available for measuring NADH levels in cultured cells, each with its own
advantages and limitations. The primary methods include enzyme-based colorimetric and
fluorometric assays, genetically encoded fluorescent sensors, and liquid chromatography-mass
spectrometry (LC-MS).
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Experimental Protocols

This section provides detailed protocols for the most commonly used methods for NADH
guantification.

Protocol 1: Enzyme-Based Colorimetric/[Fluorometric
Assay

This protocol is a generalized procedure based on commercially available kits.[1][2][4][7]
Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

Cultured cells

e Phosphate-buffered saline (PBS), ice-cold

» NAD+/NADH Extraction Buffer

e 0.1 MHCland 0.1 M NaOH for separate NAD+ and NADH measurement
o Assay Buffer

» NADH Standard

e Enzyme mix (e.g., lactate dehydrogenase)

e Substrate/Probe (colorimetric or fluorometric)

e 96-well microplate

e Microplate reader (colorimetric or fluorometric)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34096008/
https://www.researchgate.net/publication/352174620_Assays_for_Determination_of_Cellular_and_Mitochondrial_NAD_and_NADH_Content
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888655/
https://www.pubcompare.ai/protocol/nrRkrosBwGXEOgesiUcB/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6685425/
https://pubmed.ncbi.nlm.nih.gov/30101155/
https://www.cellbiolabs.com/sites/default/files/MET-5014-nad-nadh-assay.pdf
https://www.cellbiolabs.com/sites/default/files/MET-5030-nad-nadh-assay-fluorometric.pdf
https://www.abcam.com/en-us/products/assay-kits/nad-nadh-assay-kit-colorimetric-ab65348
https://file.medchemexpress.com/inhibitorKitUpload/HY-K0313/MCE-NAD+_NADH%20Assay%20Kit%20(WST-8)-Manual.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

1. Sample Preparation (Cell Lysis): a. For adherent cells, wash the cell monolayer twice with
ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-
cold PBS. b. Add 100-200 pL of NAD+/NADH Extraction Buffer per 1-2 x 1076 cells. c.
Homogenize or sonicate the cells on ice. d. Centrifuge the lysate at 10,000 x g for 5-10 minutes
at 4°C to remove insoluble material.[1][2] e. Collect the supernatant. This extract can be used
for the measurement of total NAD+ and NADH.

2. Separate Measurement of NADH and NAD+ (Optional but Recommended): To measure
NADH specifically, NAD+ must be decomposed. a. To a 50 pL aliquot of the cell extract, add 25
puL of 0.1 M NaOH and heat at 60°C for 30 minutes.[1][2][7] This will decompose NAD+. b. Cool
the sample on ice and neutralize by adding 25 pL of 0.1 M HCI. To measure NAD+ specifically,
NADH must be decomposed. a. To a 50 uL aliquot of the cell extract, add 25 pL of 0.1 M HCI
and heat at 60°C for 30 minutes. This will decompose NADH. b. Cool the sample on ice and
neutralize by adding 25 pL of 0.1 M NaOH.

3. Assay Procedure: a. Prepare a standard curve using the provided NADH standard according
to the Kkit's instructions.[7] b. Add 50 pL of your samples (total extract, NADH-only extract, or
NAD+-only extract) and standards to the wells of a 96-well plate. c. Prepare the Master
Reaction Mix containing the enzyme and substrate/probe in the assay buffer as per the kit
protocol. d. Add 50 pL of the Master Reaction Mix to each well. e. Incubate the plate at room
temperature for 30-60 minutes, protected from light.[1][2] f. Measure the absorbance (for
colorimetric assays, typically around 450 nm) or fluorescence (for fluorometric assays, with
excitation/emission specific to the probe) using a microplate reader.[1][2]

4. Data Analysis: a. Subtract the blank reading from all sample and standard readings. b. Plot
the standard curve of NADH concentration versus the absorbance/fluorescence readings. c.
Determine the NADH concentration in your samples from the standard curve. d. The NAD+
concentration can be calculated by subtracting the NADH concentration from the total
NAD+/NADH concentration.

Protocol 2: Genetically Encoded Fluorescent Sensors

This protocol provides a general workflow for using genetically encoded NADH biosensors.[11]
[12]
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Materials:

Cultured cells

Appropriate cell culture medium and supplements

Plasmid DNA encoding an NADH fluorescent sensor (e.g., Frex)[11]

Transfection reagent

Fluorescence microscope or plate reader capable of live-cell imaging
Procedure:

1. Cell Transfection: a. Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes
or multi-well plates). b. Transfect the cells with the NADH biosensor plasmid DNA using a
suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for
sensor expression.

2. Live-Cell Imaging: a. Replace the culture medium with an appropriate imaging buffer (e.g.,
phenol red-free medium). b. Place the cells on the stage of a fluorescence microscope or in a
plate reader equipped for live-cell imaging and maintained at 37°C and 5% CO2. c. Excite the
biosensor at its specific excitation wavelength and record the emission fluorescence. Some
sensors are ratiometric, requiring measurement at two emission wavelengths.[11] d. To monitor
dynamic changes in NADH levels, acquire baseline fluorescence readings and then treat the
cells with the desired stimulus (e.g., metabolic inhibitors, drugs). e. Continue to acquire images
or readings at regular intervals to track the changes in fluorescence over time.

3. Data Analysis: a. For ratiometric sensors, calculate the ratio of the two emission intensities
for each time point. b. Normalize the fluorescence intensity or ratio to the baseline reading to
determine the relative change in NADH levels. c. For quantitative measurements, a calibration
procedure using known concentrations of NADH in vitro may be necessary.[11]

Visualizations
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Caption: Workflow for measuring NADH using an enzyme-based assay.
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Caption: Central role of the NAD+/NADH redox couple in metabolism.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10861323?utm_src=pdf-body-img
https://www.benchchem.com/product/b10861323?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. cellbiolabs.com [cellbiolabs.com]

. cellbiolabs.com [cellbiolabs.com]

. biocompare.com [biocompare.com]

. NAD/NADH Assay Kit (Colorimetric) (ab65348/K337-100) | Abcam [abcam.com]
. antibodiesinc.com [antibodiesinc.com]

. raybiotech.com [raybiotech.com]

. file.medchemexpress.com [file.medchemexpress.com]

. sciencellonline.com [sciencellonline.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. NAD/NADH-Glo™ Assay Protocol [promega.com]
e 10. promega.com [promega.com]

e 11. Genetically Encoded Fluorescent Sensors for Intracellular NADH Detection - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. Genetically encoded fluorescent sensors for intracellular NADH detection - PubMed
[pubmed.ncbi.nim.nih.gov]

» 13. Genetically encoded fluorescent sensors for intracellular NADH detection. | Semantic
Scholar [semanticscholar.org]

e 14. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content -
PubMed [pubmed.ncbi.nim.nih.gov]

e 15. researchgate.net [researchgate.net]

e 16. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples:
Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC
[pmc.ncbi.nlm.nih.gov]

e 17. pubcompare.ai [pubcompare.ai]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10861323?utm_src=pdf-custom-synthesis
https://www.cellbiolabs.com/sites/default/files/MET-5014-nad-nadh-assay.pdf
https://www.cellbiolabs.com/sites/default/files/MET-5030-nad-nadh-assay-fluorometric.pdf
https://www.biocompare.com/26474-NAD-NADH-Assay-Kits/
https://www.abcam.com/en-us/products/assay-kits/nad-nadh-assay-kit-colorimetric-ab65348
https://www.antibodiesinc.com/products/fluoro-nad-nadh-detection-kit-by-cell-technology
https://www.raybiotech.com/nad-nadh-assay-kit-colorimetric-ma-nad
https://file.medchemexpress.com/inhibitorKitUpload/HY-K0313/MCE-NAD+_NADH%20Assay%20Kit%20(WST-8)-Manual.pdf
https://sciencellonline.com/PS/8368.pdf
https://www.promega.com/resources/protocols/technical-manuals/101/nad-nadh-glo-assay-protocol/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nad-nadh-glo-assay-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3253140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3253140/
https://pubmed.ncbi.nlm.nih.gov/21982715/
https://pubmed.ncbi.nlm.nih.gov/21982715/
https://www.semanticscholar.org/paper/Genetically-encoded-fluorescent-sensors-for-NADH-Zhao-Jin/5b96846258b03b089d284c35793c0b80272608b4
https://www.semanticscholar.org/paper/Genetically-encoded-fluorescent-sensors-for-NADH-Zhao-Jin/5b96846258b03b089d284c35793c0b80272608b4
https://pubmed.ncbi.nlm.nih.gov/34096008/
https://pubmed.ncbi.nlm.nih.gov/34096008/
https://www.researchgate.net/publication/352174620_Assays_for_Determination_of_Cellular_and_Mitochondrial_NAD_and_NADH_Content
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888655/
https://www.pubcompare.ai/protocol/nrRkrosBwGXEOgesiUcB/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o 18. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid
and primate skeletal muscle - PMC [pmc.ncbi.nim.nih.gov]

e 19. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide
(NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels:
Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-
Mass Spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

e 20. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Measuring NADH Levels in Cultured Cells: An
Application Note and Protocol Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861323#how-to-measure-nadh-levels-in-cultured-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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